N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide
Overview
Description
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide: is a complex organic compound characterized by its unique bicyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Attachment of the ethyl group: This step involves the alkylation of the bicyclo[2.2.1]heptane derivative.
Synthesis of the benzamide core: This can be done by reacting 4-hydroxybenzoic acid with cyclopentyl bromide to form 4-(cyclopentyloxy)benzoic acid, followed by conversion to the corresponding benzoyl chloride.
Coupling reaction: The final step involves coupling the bicyclo[2.2.1]hept-2-ylethylamine with 4-(cyclopentyloxy)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
Uniqueness
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which can impart different physicochemical properties compared to its analogs. This can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-cyclopentyloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-14(20-13-15-6-7-17(20)12-15)22-21(23)16-8-10-19(11-9-16)24-18-4-2-3-5-18/h8-11,14-15,17-18,20H,2-7,12-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIISEFXYHACFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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